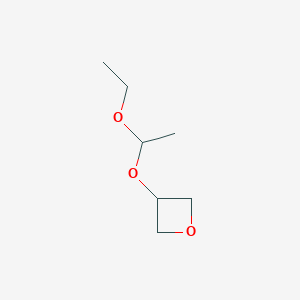

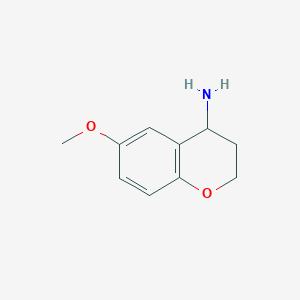

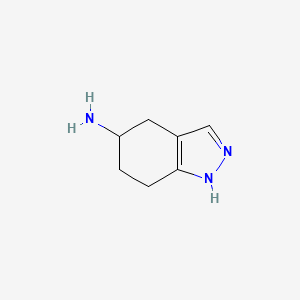

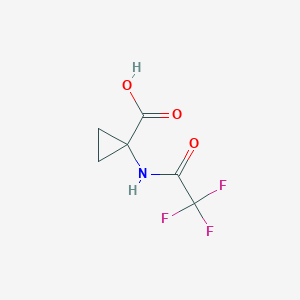

![molecular formula C7H5NO B1315467 Furo[2,3-B]pyridine CAS No. 272-01-5](/img/structure/B1315467.png)

Furo[2,3-B]pyridine

概要

説明

Furo[2,3-B]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its versatile pharmacological properties. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring. This compound derivatives have shown promising activities in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications .

作用機序

Target of Action

Furo[2,3-B]pyridine has been identified as a potent and highly selective inhibitor of cdc-like kinases (CLKs) . CLKs are a group of proteins that play a crucial role in cellular processes such as cell cycle progression and RNA splicing .

Mode of Action

It is known that the compound interacts with these kinases, inhibiting their activity . This inhibition can lead to changes in the cell cycle and RNA splicing processes, potentially affecting the growth and proliferation of cells .

Biochemical Pathways

This compound affects the CLK-mediated pathways. By inhibiting CLKs, it can disrupt the normal cell cycle progression and RNA splicing . These disruptions can lead to downstream effects such as altered gene expression and cell growth .

Pharmacokinetics

It is known that the compound can be synthesized through a multi-catalytic protocol, involving gold, palladium, and phosphoric acid . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.

生化学分析

Biochemical Properties

Furo[2,3-B]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to interact with serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2. These interactions are primarily characterized by strong binding affinities, which suggest that this compound can modulate key cellular signaling pathways involved in cell proliferation and survival .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been demonstrated to exhibit potent cytotoxic activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231, while showing minimal selectivity toward normal cells . This compound influences cell function by disrupting critical signaling pathways, leading to alterations in cell signaling, gene expression, and cellular metabolism. These effects underscore the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, thereby disrupting their normal function . This binding interaction leads to the inhibition of enzyme activity and changes in gene expression, ultimately affecting cellular processes such as proliferation and survival. The strong binding affinities observed in molecular docking studies suggest that this compound can effectively modulate these key signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its cytotoxic activity over extended periods, suggesting that it is relatively stable under laboratory conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that this compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased cell death in cancer cells . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and potential toxicities must be carefully evaluated to ensure the safe and effective application of this compound in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One notable interaction is with cytochrome P450 enzymes, which are responsible for the oxidation of this compound to its corresponding epoxide ring . This metabolic transformation can influence the compound’s activity and toxicity, as the epoxide ring may be further processed by nucleophiles such as water and glutathione. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential side effects of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its therapeutic efficacy. This compound is likely transported by specific transporters and binding proteins that facilitate its movement across cellular membranes The localization and accumulation of this compound within target tissues can significantly impact its biological activity and therapeutic potential

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall therapeutic efficacy. Understanding the mechanisms that govern the subcellular localization of this compound is essential for optimizing its use in drug development.

準備方法

Synthetic Routes and Reaction Conditions: Furo[2,3-B]pyridine can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. For instance, chalcones bearing specific substituents can be used as starting materials . Another method involves a multi-catalytic protocol using gold, palladium, and phosphoric acid, which enables a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: Furo[2,3-B]pyridine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

科学的研究の応用

Furo[2,3-B]pyridine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex heterocycles and natural product analogs.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

類似化合物との比較

Furo[3,2-B]pyridine: Another furan-pyridine fused ring system with similar pharmacological properties.

Pyrazolopyridine: A heterocyclic compound with a fused pyrazole and pyridine ring, known for its anticancer activity.

Pyridine-2(H)-one: A pyridine derivative with significant bioactivity.

Uniqueness: Furo[2,3-B]pyridine stands out due to its unique ring structure, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets, making it a valuable scaffold in drug discovery .

特性

IUPAC Name |

furo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-6-3-5-9-7(6)8-4-1/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFDIXKVOHJQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497456 | |

| Record name | Furo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272-01-5 | |

| Record name | Furo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of furo[2,3-b]pyridine?

A1: While the unsubstituted this compound has a molecular formula of C7H5NO and a molecular weight of 119.12 g/mol, the specific molecular formula and weight will vary depending on the substituents present on the this compound core.

Q2: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A2: Researchers frequently employ 1D-NMR (1H and 13C) and 2D-NMR experiments like COSY, HMBC, and HSQC to elucidate the structure of novel this compound derivatives. Additionally, mass spectrometry techniques such as ESI-MS and HR-ESI-MS provide valuable information about the molecular weight and fragmentation patterns. []

Q3: What are some common synthetic routes for this compound synthesis?

A3: Several synthetic approaches have been explored for the construction of this compound scaffolds:

- Thorpe-Ziegler Cyclization: This method involves the reaction of a cyano-(2H)-pyridone with an α-halo carbonyl compound followed by base-induced cyclization to yield the this compound derivative. [, , ]

- Heterocyclization of Pyridine-N-oxide Derivatives: This strategy utilizes mild, metal-free conditions to transform pyridine-N-oxides into 2,3-disubstituted furo[2,3-b]pyridines. []

- Palladium-Catalyzed Reactions: Palladium catalysis plays a crucial role in various synthetic routes. For instance, Pd-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enable the introduction of diverse aryl and heteroaryl substituents onto the this compound core. [, , ]

- Branching Cyclizations of Enediyne-imides: Pd-catalyzed branching cyclizations of enediyne-imides, where the N-tosyl carboxamide acts as a bis-nucleophile, offer another route to polysubstituted furo[2,3-b]pyridines. [, ]

Q4: What is the significance of the chemical reactivity of the this compound framework?

A4: The this compound scaffold exhibits diverse reactivity, allowing for the introduction of various functional groups and the synthesis of more complex molecules. For example:

- C-H Functionalization: The pyridine ring within the this compound core can undergo C-H amination and borylation, providing handles for further derivatization. []

- Furan Ring-Opening: While relatively stable under basic conditions, the furan moiety can undergo ring-opening reactions with nucleophiles like hydrazine, leading to the formation of valuable pyridine-dihydropyrazolone derivatives. []

Q5: What are some notable biological activities associated with this compound derivatives?

A5: this compound derivatives have demonstrated a diverse range of biological activities, including:

- Antioxidant Activity: Several furo[2,3-b]pyridines exhibit significant radical scavenging activity, as assessed by the DPPH free radical assay. [, ]

- Anticancer Activity: Certain this compound derivatives display promising anticancer activity against various cancer cell lines. [, , ]

- Anticonvulsant and Psychotropic Properties: Furo[2,3-b]pyridines have been incorporated into more complex polycyclic structures like pyridofuropyrrolo[1,2-a]pyrimidines and pyridofuropyrimido[1,2-a]azepines, which exhibit anticonvulsant activity, even surpassing the potency of the commercial drug ethosuximide. []

- Acetylcholinesterase (AChE) Inhibition: Analogues of tacrine, a known AChE inhibitor, incorporating the this compound scaffold, have shown promising AChE inhibitory activity. [, ]

- Neuromedin U Receptor (NMUR2) Antagonism: The nonpeptidic this compound derivative, (R)-5′-(phenylaminocarbonylamino)spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine], has been identified as a highly potent and selective NMUR2 antagonist. This compound holds potential as a valuable tool for studying the NMU system and as a lead for developing novel therapeutics for disorders like eating disorders, obesity, pain, and stress-related conditions. []

Q6: How do the structural modifications of this compound influence its activity?

A6: Structure-activity relationship (SAR) studies have been crucial in understanding the impact of structural modifications on the biological activity of this compound derivatives.

- Substituent Effects: Introducing various substituents at different positions on the this compound core can significantly alter its pharmacological profile. For instance, electron-withdrawing groups like trifluoromethyl or halogen atoms can enhance activity in certain cases. [, ]

- Fused Ring Systems: Incorporating the this compound moiety into larger, polycyclic systems can lead to compounds with improved potency and selectivity for specific targets. [, , ]

Q7: What are the potential applications of this compound derivatives in materials science?

A7: The unique electronic properties of this compound have led to its exploration in materials science:

- Triplet Host Material for OLEDs: Highly electron-deficient pyrido[3',2':4,5]this compound (PFP) derivatives have been investigated as host materials in organic light-emitting diodes (OLEDs). Notably, CzPFP, a derivative incorporating a carbazole unit, demonstrated high efficiency as a bipolar host material in green phosphorescent OLEDs. [, ]

Q8: How is computational chemistry used in this compound research?

A8: Computational chemistry plays a vital role in understanding the properties and behavior of this compound derivatives and guiding the design of new compounds:

- Molecular Docking: Docking studies help predict the binding modes and interactions of furo[2,3-b]pyridines with target proteins, providing insights into their mechanism of action and guiding the optimization of lead compounds. []

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models correlate the structural features of furo[2,3-b]pyridines with their biological activities. These models help identify key structural elements responsible for activity and facilitate the design of novel derivatives with enhanced potency and selectivity. [, ]

- DFT Studies: Density functional theory (DFT) calculations provide valuable information about reaction mechanisms and selectivities involved in this compound synthesis and functionalization. They also shed light on the influence of solvents on reaction outcomes. []

Q9: What is known about the safety profile of this compound derivatives?

A9: While specific data on the toxicity of all furo[2,3-b]pyridines is limited, researchers are actively investigating the safety profiles of promising derivatives. Studies evaluating potential toxicity, adverse effects, and long-term consequences are crucial for ensuring the safe development and application of these compounds. []

Q10: Are there any concerns regarding the environmental impact of this compound and its derivatives?

A10: Limited information is available on the environmental fate and effects of furo[2,3-b]pyridines. As research on these compounds progresses, it is essential to assess their potential ecotoxicological impact and develop strategies to minimize any negative consequences. Implementing sustainable synthetic practices, exploring biodegradable analogs, and developing efficient waste management protocols are crucial for mitigating potential environmental risks. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

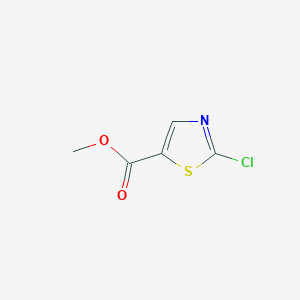

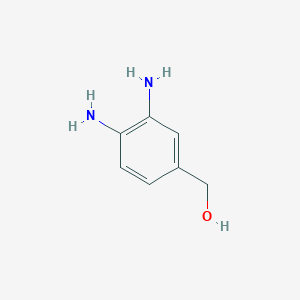

![2-[(4-Chlorophenyl)amino]isonicotinic acid](/img/structure/B1315404.png)